molecular formula C10H14ClNO5S2 B2909861 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride CAS No. 1036469-14-3

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

Cat. No.: B2909861
CAS No.: 1036469-14-3
M. Wt: 327.79
InChI Key: CJMPQTCVAUWJDF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO5S2 and a molecular weight of 327.8 g/mol . This compound is characterized by the presence of methoxy, sulfonamido, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid and appropriate solvents to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Amines: For nucleophilic substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Water: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted benzene derivatives .

Scientific Research Applications

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and versatility in chemical synthesis. The presence of both methoxy and sulfonamido groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

2-methoxy-4-(propylsulfonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-8-4-5-10(19(11,15)16)9(7-8)17-2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMPQTCVAUWJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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